N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)furan-2-carboxamide
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Overview
Description
N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)furan-2-carboxamide is a complex organic compound that features a spirocyclic structure, combining elements of chromene, piperidine, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a chromene derivative and a piperidine derivative. This step often requires the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a furan boronic acid or furan halide is reacted with the spirocyclic intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)furan-2-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity and specific spatial orientation, which can be useful in the design of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may confer specific interactions with biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for specific binding interactions, potentially inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-piperidine] derivatives: These compounds share the spirocyclic core but may lack the furan ring or carboxamide group.
Furan-2-carboxamides: These compounds contain the furan and carboxamide groups but lack the spirocyclic structure.
Chromene derivatives: These compounds contain the chromene moiety but may not have the spirocyclic or furan components.
Uniqueness
N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)furan-2-carboxamide is unique due to its combination of a spirocyclic core, a furan ring, and a carboxamide group. This combination of structural features is not commonly found in other compounds, making it a unique candidate for various applications in research and industry.
This detailed overview provides a comprehensive understanding of N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)furan-2-carboxamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21-10-8-19(9-11-21)13-15(14-5-2-3-6-16(14)24-19)20-18(22)17-7-4-12-23-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZDNMDQYWUVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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